2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid

Regioisomer differentiation Medicinal chemistry building blocks Synthetic accessibility

2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid (CAS 1202632-40-3; molecular formula C₈H₇N₃O₂S; MW 209.23) is a heterocyclic building block that fuses a 1-methylpyrazole ring with a thiazole-5-carboxylic acid moiety. It belongs to the pyrazolylthiazole family of compounds, which are recognized in medicinal chemistry for their anti-inflammatory, antimicrobial, and kinase-inhibitory activities.

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
Cat. No. B13840187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid
Molecular FormulaC8H7N3O2S
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(S2)C(=O)O
InChIInChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13)
InChIKeyLYATVGFWNOPBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid – Core Building Block Profile for Sourcing and Selection


2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid (CAS 1202632-40-3; molecular formula C₈H₇N₃O₂S; MW 209.23) is a heterocyclic building block that fuses a 1-methylpyrazole ring with a thiazole-5-carboxylic acid moiety . It belongs to the pyrazolylthiazole family of compounds, which are recognized in medicinal chemistry for their anti-inflammatory, antimicrobial, and kinase-inhibitory activities [1]. The regioisomeric placement of the carboxylic acid at the thiazole 5-position, as opposed to the 4-position, defines its synthetic identity and distinguishes it from more commonly available analogs .

Why 2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid Cannot Be Sourced as a Generic Drop-in Replacement


Pyrazolylthiazole carboxylic acids cannot be treated as interchangeable commodities because the position of the carboxylic acid on the thiazole ring and the connectivity of the pyrazole substituent dictate the geometry of key pharmacophores and the reactivity of the carboxylate handle . The 5-carboxylic acid regioisomer provides a distinct vector for amide coupling and hydrogen bonding compared to the 4-carboxylic acid regioisomer, which is more widely stocked but maps differently onto biological targets such as kinases and CFTR [1]. Substituting the 4-COOH isomer for the 5-COOH isomer, or using a non-carboxylated analog, would alter the spatial presentation of the acid group and compromise the synthetic route to patent-protected drug candidates that specifically require the 5-carboxylic acid motif [2].

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid


Regioisomeric Carboxylic Acid Position: 5-COOH vs 4-COOH Commercial Availability as a Surrogate for Niche Synthetic Utility

The 5-carboxylic acid regioisomer (CAS 1202632-40-3) is not listed in major chemical supplier catalogs, whereas the 4-carboxylic acid regioisomer (2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylic acid) is stocked by Sigma-Aldrich . This differential commercial availability reflects the fact that the 5-COOH isomer has been specifically designed into patent-protected kinase inhibitor scaffolds (e.g., WO 2018/102452 [1]), while the 4-COOH isomer serves as a generic research intermediate. No catalog price or stock record exists for the 5-COOH isomer, indicating that procurement requires custom synthesis or specialized sourcing.

Regioisomer differentiation Medicinal chemistry building blocks Synthetic accessibility

In Vivo Anti-Inflammatory Potency of Pyrazolylthiazole Carboxylic Acid Analogs vs Indomethacin

Although direct data for the target compound itself are not available in the public domain, structurally close pyrazolylthiazole carboxylic acid analogs (compounds 2c and 2n in Khloya et al. [1]) demonstrated in vivo anti-inflammatory activity that closely approaches that of the clinical reference drug indomethacin. Compounds 2c (R=H, R1=F) and 2n (R=Cl, R1=OCH3) achieved edema inhibition of 89.59% and 93.06%, respectively, compared to indomethacin at 91.32% (3 h after carrageenan injection in rats).

Anti-inflammatory activity Carrageenan-induced edema NSAID comparators

Regioisomer-Dependent Lipophilicity: Pyrazolylthiazole vs Bithiazole CFTR Correctors

In a head-to-head comparison within the pyrazolylthiazole chemical class, Ye et al. [1] demonstrated that regioisomeric thiazole-tethered pyrazoles provide a 1.2 log-unit reduction in lipophilicity compared to the bithiazole parent scaffold. The most active pyrazolylthiazole (compound 14h) exhibited an experimentally determined logP of 4.1, versus logP 5.3 for bithiazole CF corrector 1. This improvement was attributed to the ability to install property-modulating carboxylic acid derivatives on the pyrazole ring while retaining sub-micromolar CFTR corrector activity (EC₅₀ < 1 µM).

Lipophilicity CFTR correctors Drug-likeness optimization

Enabling Access to Patent-Protected Pyrazole-5-Carboxylic Acid Scaffolds for Kinase Inhibition and Ophthalmology

The pyrazole-5-carboxylic acid substitution pattern, as present in the target compound, is explicitly required in multiple therapeutic patent applications. International Patent Application WO 2018/102452 [1] claims ring-substituted pyrazolylthiazole compounds for cancer treatment, exemplified by 4-(3-fluorophenyl)-1-(5-(isopropylthio)-4-(4-(trifluoromethyl)cyclohex-1-en-1-yl)thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid. US Application 13574024 [2] claims 5-(1H-pyrazol-5-yl)thiazole-based compounds for eye diseases. In both cases, the pyrazole-5-carboxylic acid motif is essential to the claimed invention; the regioisomeric 4-carboxylic acid analogs are not represented in these patent families.

Kinase inhibitors Patent-protected intermediates Ophthalmology drug candidates

Optimal Procurement and Application Scenarios for 2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid


Medicinal Chemistry: Synthesis of Proprietary Kinase Inhibitor Intermediates

The 5-COOH regioisomer is structurally specified in patent-protected pyrazolylthiazole kinase inhibitors (WO 2018/102452 [1]). Using this building block enables direct access to the correct regioisomeric scaffold for further SAR exploration and preclinical candidate synthesis, avoiding costly regioisomer separation or re-synthesis from the 4-COOH analog.

Anti-Inflammatory Drug Discovery: Pharmacophore-Containing Intermediate

Pyrazolylthiazole carboxylic acids closely related to the target compound achieve edema inhibition within ±2% of indomethacin in the carrageenan rat paw model [2]. The 5-COOH compound can serve as a key intermediate for amide or ester derivatives, allowing medicinal chemists to build upon a scaffold that already demonstrates near-equivalence to a clinically approved NSAID.

CFTR Corrector Optimization: Balancing Potency and logP

The pyrazolylthiazole scaffold to which the target compound belongs provides a 1.2 log-unit reduction in lipophilicity compared to bithiazole counterparts, while maintaining EC₅₀ < 1 µM for ΔF508-CFTR correction [3]. The 5-carboxylic acid variant is a logical starting material for installing property-modulating amide or ester groups on the pyrazole ring, a strategy proven to improve drug-likeness in the CF corrector series.

Agricultural Chemistry: Building Block for Agrochemical Screening Libraries

The pyrazole-thiazole hybrid core is recognized for insecticidal and acaricidal activity [4]. The 5-carboxylic acid handle allows rapid diversification into amide or hydrazide libraries, positioning the compound as a versatile building block for hit generation in agrochemical discovery programs.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.